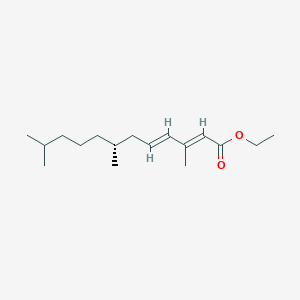![molecular formula C25H17F3N4O2 B1223742 (E)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B1223742.png)
(E)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(5-methyl-2-phenyl-3-pyrazolyl)-3-[5-[3-(trifluoromethyl)phenyl]-2-furanyl]-2-propenamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Green Organic Chemistry Synthesis
(E)-2-cyano-3-(furan-2-yl) acrylamide, closely related to the compound of interest, was synthesized using green organic chemistry principles involving microwave radiation. Filamentous marine and terrestrial-derived fungi were employed for the ene-reduction of this compound, yielding a product with a unique CN-bearing stereogenic center. The absolute configuration of the biotransformation product was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. This research showcases the potential of microbial biotransformation in synthesizing complex organic compounds (Jimenez et al., 2019).
Neuroinflammation Imaging
Compounds structurally similar to the queried chemical have been utilized in PET imaging to target CSF1R, a marker specific to microglia. Such compounds offer non-invasive tools for imaging reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders. These PET agents are valuable in the development of new therapeutics for neuroinflammation, particularly those targeting CSF1R (Horti et al., 2019).
Synthesis and Evaluation for Neuroinflammation Imaging
Similar compounds have been developed for PET imaging of CSF1R, an emerging target for neuroinflammation imaging. The synthesis process, binding affinity, and specificity of these compounds for CSF1R highlight their potential as radioligands for neuroinflammation imaging in diseases such as Alzheimer’s disease. These findings suggest that such compounds can serve as valuable tools for understanding and potentially treating neurodegenerative diseases (Lee et al., 2022).
Properties
Molecular Formula |
C25H17F3N4O2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C25H17F3N4O2/c1-16-12-23(32(31-16)20-8-3-2-4-9-20)30-24(33)18(15-29)14-21-10-11-22(34-21)17-6-5-7-19(13-17)25(26,27)28/h2-14H,1H3,(H,30,33)/b18-14+ |
InChI Key |
IEDCAQRPGLWDLS-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)
![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)
![5-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1223665.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)
![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)
![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)
![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)
![3,5-dimethyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B1223673.png)
![3-benzyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B1223674.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1223675.png)
![1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone](/img/structure/B1223676.png)
![1-ethyl-N-[3-(4-morpholinyl)propyl]-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B1223679.png)

![1-[[1-Oxo-3-(4-propan-2-yloxyphenyl)propyl]amino]-3-(phenylmethyl)thiourea](/img/structure/B1223681.png)
